molecular formula C20H15N5O3S B11256344 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide

Cat. No.: B11256344
M. Wt: 405.4 g/mol
InChI Key: NJQJXLWGQOXSGU-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a synthetic organic compound. It features a complex structure, comprising a benzodioxole, triazolo-pyridazine, and phenylacetamide groups. This multifunctional compound has found significance in various scientific research fields due to its unique chemical properties.

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H15N5O3S/c26-19(21-14-4-2-1-3-5-14)11-29-20-23-22-18-9-7-15(24-25(18)20)13-6-8-16-17(10-13)28-12-27-16/h1-10H,11-12H2,(H,21,26)

InChI Key

NJQJXLWGQOXSGU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)NC5=CC=CC=C5)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves a multi-step reaction. Initially, the precursor compounds such as 1,3-benzodioxole, 1,2,4-triazole, and pyridazine derivatives are synthesized or procured. These intermediates undergo a series of reactions including nitration, reduction, halogenation, and nucleophilic substitution to form the desired compound. The reaction conditions often include solvents like DMSO or DMF, bases such as K2CO3, and catalysts like Pd/C under specified temperature and pressure conditions.

Industrial Production Methods

Industrial production scales up the lab-synthetic methods, employing batch or continuous flow reactors to ensure consistent yield and purity. Advanced techniques like microwave-assisted synthesis, flow chemistry, and solid-phase synthesis can be used to enhance the efficiency of the process. Rigorous quality control and analytical methods ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The benzodioxole ring can undergo oxidative cleavage.

  • Reduction: : Nitrogen-containing heterocycles in the compound can be reduced under hydrogenation conditions.

  • Substitution: : The triazolo-pyridazine moiety is prone to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as KMnO4 or H2O2.

  • Reduction: : Catalysts like Pd/C or Raney Nickel, with hydrogen gas.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, or nucleophiles like thiols.

Major Products Formed

  • Oxidative cleavage products of benzodioxole.

  • Reduced forms of triazolo-pyridazine.

  • Various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and material science.

  • Biology: : Studies on its interaction with enzymes and proteins.

  • Medicine: : Potential therapeutic effects due to its unique structure, investigated for antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: : Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its triazolo-pyridazine moiety can act as a ligand, modulating the activity of target proteins and influencing biological pathways. The exact mechanism varies depending on the application but often involves binding to active sites or altering protein conformation.

Comparison with Similar Compounds

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE stands out due to its unique combination of functional groups, offering versatility in both reactivity and application. Similar compounds include:

  • Benzodioxole derivatives: : Known for their aromatic stability and bioactivity.

  • Triazolo-pyridazine derivatives: : Often used in pharmaceuticals for their broad spectrum of biological activities.

  • Phenylacetamides: : Commonly found in drug design due to their pharmacokinetic properties.

This distinct structure allows 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE to be a significant compound in various research fields.

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